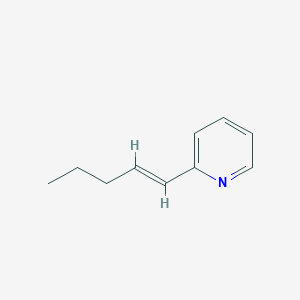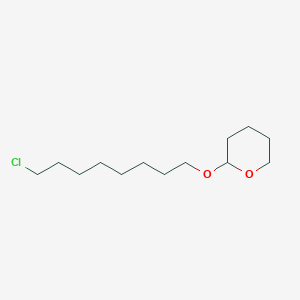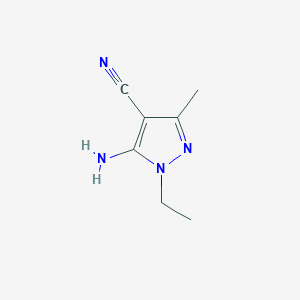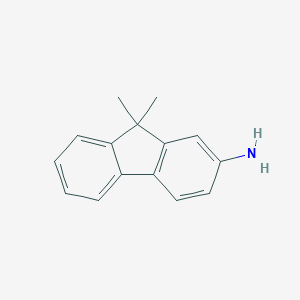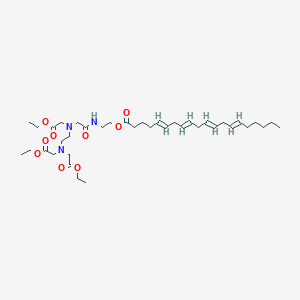
Arachidonic acid-edta
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonic acid-EDTA (AA-EDTA) is a chemical compound that is widely used in scientific research. It is a chelating agent that is used to remove divalent cations such as calcium, magnesium, and zinc from biological samples. AA-EDTA has been used in a variety of applications, including protein purification, enzyme assays, and cell culture.
作用機序
Arachidonic acid-edta works by forming a complex with divalent cations such as calcium, magnesium, and zinc. The complex is then removed from the sample, leaving behind the desired molecule or compound. The chelation process is reversible, and the divalent cations can be released from the complex by adding a competing ligand.
生化学的および生理学的効果
Arachidonic acid-edta has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phospholipase A2 and cyclooxygenase. Arachidonic acid-edta has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor.
実験室実験の利点と制限
The main advantage of using Arachidonic acid-edta in lab experiments is its ability to remove divalent cations from biological samples. This can improve the accuracy and reliability of various assays and experiments. However, Arachidonic acid-edta can also have unintended effects on the sample, such as altering the pH or disrupting protein-protein interactions. Additionally, Arachidonic acid-edta can be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for Arachidonic acid-edta research. One area of interest is the development of new chelating agents that are more specific and less toxic than Arachidonic acid-edta. Another area of interest is the use of Arachidonic acid-edta in drug discovery, where it can be used to screen for compounds that interact with divalent cations. Finally, Arachidonic acid-edta may have potential therapeutic applications, particularly in the treatment of diseases that involve abnormal calcium signaling.
合成法
Arachidonic acid-edta is synthesized by reacting arachidonic acid with ethylenediaminetetraacetic acid (EDTA) in the presence of a catalyst. The reaction results in the formation of a complex between arachidonic acid and EDTA, which is then purified and used in various applications.
科学的研究の応用
Arachidonic acid-edta is widely used in scientific research as a chelating agent. It is used to remove divalent cations from biological samples, which can interfere with various assays and experiments. Arachidonic acid-edta is particularly useful in protein purification, where the presence of divalent cations can lead to the formation of aggregates and insoluble complexes.
特性
CAS番号 |
105028-29-3 |
|---|---|
製品名 |
Arachidonic acid-edta |
分子式 |
C38H63N3O9 |
分子量 |
705.9 g/mol |
IUPAC名 |
2-[[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetyl]amino]ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H63N3O9/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(43)50-29-26-39-34(42)30-40(31-36(44)47-6-2)27-28-41(32-37(45)48-7-3)33-38(46)49-8-4/h12-13,15-16,18-19,21-22H,5-11,14,17,20,23-33H2,1-4H3,(H,39,42)/b13-12+,16-15+,19-18+,22-21+ |
InChIキー |
MGJNYWUZVJSXPP-AOQSNYJLSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
同義語 |
AA-EDTA arachidonic acid-EDTA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



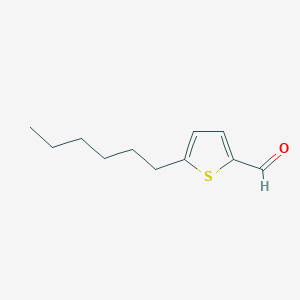


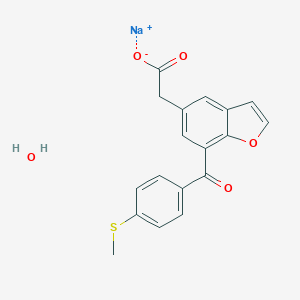
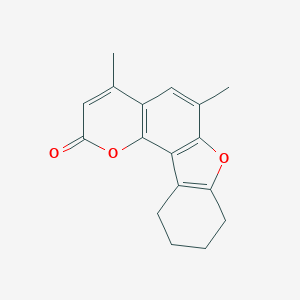
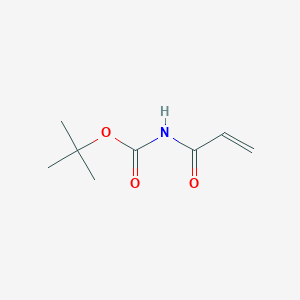
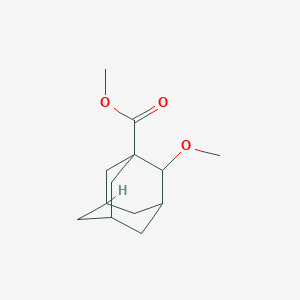

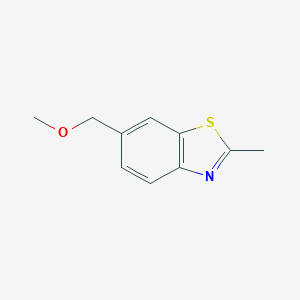
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
